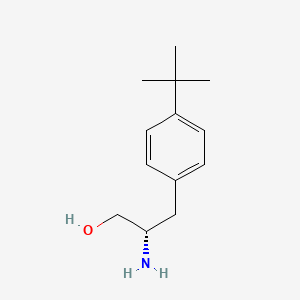
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals as an intermediate.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-3-(4-methylphenyl)propan-1-ol
- (2S)-2-Amino-3-(4-ethylphenyl)propan-1-ol
- (2S)-2-Amino-3-(4-isopropylphenyl)propan-1-ol
Uniqueness
(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This feature can influence the compound’s reactivity, binding affinity, and selectivity in various chemical and biological processes. The tert-butyl group also enhances the compound’s stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1 |
Clé InChI |
YEGLJTBUJZHJCW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


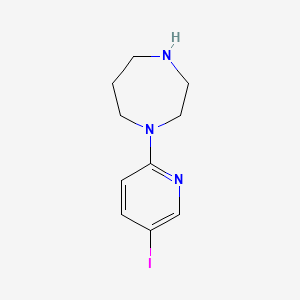
![7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13014690.png)
![(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B13014695.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)
![8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13014700.png)
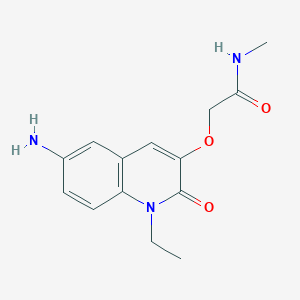

![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
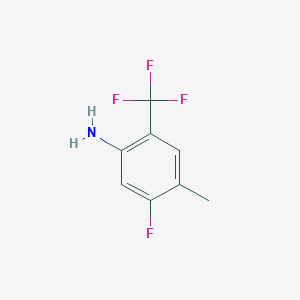
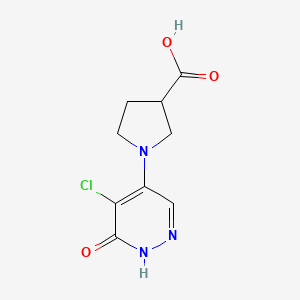

![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
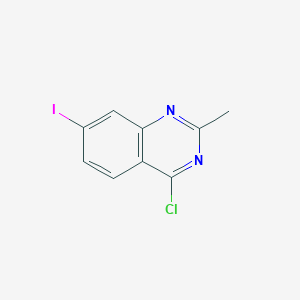
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
